Methyl 4-methyl-2-sulfanylpentanoate
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Overview
Description
Methyl 4-methyl-2-sulfanylpentanoate: is an organic compound with the molecular formula C7H14O2S. It is also known by its IUPAC name, methyl 2-mercapto-4-methylpentanoate. This compound is characterized by the presence of a sulfanyl group (-SH) attached to a pentanoate ester, making it a versatile molecule in organic synthesis and various industrial applications .
Mechanism of Action
Mode of Action
It is known that sulfanyl compounds often act as alkylating agents . Alkylating agents can transfer an alkyl group to its target molecule, which can lead to changes in the target’s structure and function .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-methyl-2-sulfanylpentanoate are currently unknown. More research is needed to understand how this compound interacts with biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how environmental factors influence this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-sulfanylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-sulfanylpentanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-sulfanylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
- Methyl 2-mercaptoacetate
- Methyl 3-mercaptopropionate
- Methyl 2-mercaptobutanoate
Comparison: Methyl 4-methyl-2-sulfanylpentanoate is unique due to the presence of a methyl group at the 4-position, which can influence its reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications .
Biological Activity
Methyl 4-methyl-2-sulfanylpentanoate is a sulfur-containing organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicine and industry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfanyl group, which plays a crucial role in its biological interactions. The structure can be represented as follows:
The compound's unique features include:
- Sulfanyl Group : Essential for forming disulfide bonds with proteins.
- Methyl Groups : Influence reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:
- Alkylating Agent : The sulfanyl group can act as an alkylating agent, forming covalent bonds with thiol groups in proteins, potentially altering their function and affecting various biochemical pathways.
- Hydrogen Bonding : The carboxylic acid moiety can engage in hydrogen bonding, enhancing its interaction with biological molecules.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary investigations indicate that it may have anticancer properties, warranting further exploration in therapeutic contexts.
- Anti-inflammatory Effects : The compound has been identified as a precursor to leukotriene D4, which is involved in mediating inflammatory responses. Its activation can enhance inflammatory signaling pathways, suggesting potential applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial activity of this compound against common bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Case Study: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Applications in Medicine and Industry
This compound has several applications:
- Pharmaceutical Development : Its derivatives are being studied for their potential use in drug development targeting antimicrobial and anticancer therapies.
- Chemical Synthesis : It serves as an intermediate in synthesizing complex organic molecules, particularly sulfur-containing compounds used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 4-methyl-2-sulfanylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-5(2)4-6(10)7(8)9-3/h5-6,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXMFIUDCWVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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